molecular formula C13H9N B14409783 1,2-Dihydroacenaphthylene-4-carbonitrile CAS No. 83536-56-5

1,2-Dihydroacenaphthylene-4-carbonitrile

Cat. No.: B14409783
CAS No.: 83536-56-5
M. Wt: 179.22 g/mol
InChI Key: ZQJJOQCETPIZIR-UHFFFAOYSA-N
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Description

Significance of Acenaphthylene (B141429) Derivatives in Advanced Chemical Research

Acenaphthylene and its hydrogenated form, acenaphthene (B1664957), are tricyclic aromatic hydrocarbons originally discovered in coal tar. wikipedia.org Their derivatives are pivotal in multiple areas of advanced chemical research, from materials science to medicinal chemistry. The planar and extended π-electron system of these molecules makes them excellent candidates for the development of organic semiconductors. rsc.org

In materials science, acenaphthylene is used as a monomer in the synthesis of electrically conductive polymers and resins. wikipedia.org Its derivatives are investigated for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The rigid structure of the acenaphthylene core facilitates strong intermolecular packing, which is crucial for efficient charge transport in these materials. rsc.org Furthermore, thermal trimerization of acenaphthylene produces decacyclene, a precursor for sulfur dyes. wikipedia.org

In the realm of synthetic chemistry, the acenaphthene scaffold serves as an intermediate for producing a wide range of chemicals, including dyes, pigments, pharmaceuticals, insecticides, and fungicides. nih.gov A significant industrial application is the oxidation of acenaphthene to naphthalic anhydride, which is a key precursor for optical brighteners and high-performance pigments. wikipedia.org The unique structure of acenaphthene-based compounds also makes them valuable frameworks in medicinal chemistry and for creating specialized ligands for organometallic complexes. wikipedia.orgfigshare.com

PropertyData for Acenaphthene (1,2-Dihydroacenaphthylene)
Chemical Formula C₁₂H₁₀
Molar Mass 154.21 g·mol⁻¹
Appearance White to pale yellow crystalline powder
Melting Point 93.4 °C
Boiling Point 279 °C
Solubility in water Insoluble
IUPAC Name 1,2-dihydroacenaphthylene

Data sourced from multiple references. wikipedia.orgnih.gov

Role of the Carbonitrile Functional Group in Organic Synthesis and Molecular Design

The carbonitrile, or nitrile, functional group (-C≡N) is a cornerstone of modern organic chemistry and drug discovery, prized for its unique electronic properties and chemical versatility. wikipedia.org Its strong electron-withdrawing nature can significantly influence the electronic density of a molecule, particularly when attached to an aromatic system. nih.gov This property is often exploited to modify a molecule's reactivity and physical characteristics.

In molecular design, particularly in medicinal chemistry, the nitrile group is recognized as an important pharmacophore. researchgate.net It can act as a bioisostere for other functional groups, such as carbonyls or halogens, and can participate in crucial binding interactions with biological targets like proteins and enzymes. researchgate.net These interactions include hydrogen bonds, dipole-dipole interactions, and π-π stacking. nih.govresearchgate.net The introduction of a nitrile group can enhance a drug's binding affinity, selectivity, and metabolic stability, ultimately improving its pharmacokinetic profile. nih.govresearchgate.net Over 30 pharmaceuticals containing a nitrile group are currently on the market for a wide range of conditions, a testament to the group's utility and biocompatibility. wikipedia.orgnih.gov

From a synthetic standpoint, the nitrile group is a valuable intermediate. It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or used in various cycloaddition reactions, providing a gateway to a diverse array of other functional groups and molecular structures. wikipedia.org

Role of Carbonitrile GroupDescription
Electronic Modulation Acts as a strong electron-withdrawing group, altering the electronic properties of aromatic rings and adjacent functional groups. nih.gov
Pharmacophore/Bioisostere Serves as a key binding element in drug molecules and can mimic other functional groups like carbonyls. researchgate.netresearchgate.net
Improved Pharmacokinetics Can enhance metabolic stability, water solubility, and bioavailability of drug candidates. wikipedia.orgresearchgate.net
Binding Interactions Participates in hydrogen bonding, polar interactions, and π-π stacking with biological targets. nih.gov
Synthetic Intermediate Can be readily converted into other important functional groups such as amines, carboxylic acids, and amides. wikipedia.org

Historical Context of Polycyclic Aromatic Hydrocarbon (PAH) and Nitrile Chemistry Research

The study of polycyclic aromatic hydrocarbons (PAHs) is deeply rooted in the history of industrial chemistry. These compounds, which consist of multiple fused aromatic rings, were first identified as major components of coal tar in the 19th century. wikipedia.orgu-tokyo.ac.jp Acenaphthene, the core of 1,2-Dihydroacenaphthylene-4-carbonitrile, was first prepared in 1866 by Marcellin Berthelot. wikipedia.org Early research into PAHs was driven by the burgeoning dye industry and later by concerns over their environmental and health impacts. healthandenvironment.org In the early 20th century, studies linked exposure to coal tar with certain cancers, leading to the identification of PAHs as carcinogens. wikipedia.org This discovery was a landmark in toxicology and spurred decades of research into the mechanisms of chemical carcinogenesis. healthandenvironment.org Today, PAHs are recognized as ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. enviro.wikiencyclopedia.pub

The chemistry of nitriles also has a long history, dating back to the 19th century. The term "nitrile" designates any organic compound with a -C≡N functional group. wikipedia.org The development of synthetic methods to introduce and transform the nitrile group, such as the Sandmeyer reaction, has made it a fundamental building block in organic synthesis. Its importance grew significantly with the expansion of the pharmaceutical industry, where it was incorporated into drug molecules to fine-tune their biological activity and properties. nih.gov

EraKey Developments in PAH ChemistryKey Developments in Nitrile Chemistry
19th Century Isolation of PAHs like naphthalene (B1677914) and acenaphthene from coal tar. wikipedia.orgDiscovery and synthesis of simple nitriles; development of fundamental reactions.
Early 20th Century Identification of PAHs as carcinogenic components of soot and coal tar. wikipedia.orgThe Sandmeyer reaction is developed, providing a key route to aryl nitriles.
Mid-20th Century Extensive studies on the synthesis, reactivity, and environmental distribution of PAHs. u-tokyo.ac.jpWidespread use of nitriles as synthetic intermediates and in polymer chemistry (e.g., nitrile rubber). wikipedia.org
Late 20th-21st Century Focus on PAHs as environmental pollutants and development of remediation techniques. enviro.wiki Use of PAH scaffolds in materials science. rsc.orgRecognition of the nitrile group as a critical pharmacophore in drug design, leading to numerous approved drugs. wikipedia.orgnih.gov

Overview of Current Research Landscape Pertaining to this compound Scaffolds

While direct research focusing specifically on this compound is not extensively documented in publicly available literature, the current research landscape for its constituent parts—the acenaphthene scaffold and the carbonitrile functional group—is vibrant and diverse. The synthesis and application of novel acenaphthene derivatives remain an active area of investigation, particularly in the fields of materials science and medicinal chemistry. rsc.orgfigshare.com

Contemporary research on acenaphthene-type scaffolds involves their incorporation into larger, more complex systems to create materials with tailored electronic and optical properties for applications like OLEDs and organic solar cells. rsc.org The inherent rigidity and planarity of the core structure are leveraged to design new organic semiconductors.

Simultaneously, the strategic use of the carbonitrile group in drug design continues to be a highly productive area of research. nih.gov Scientists are exploring the introduction of nitrile groups into various molecular frameworks to enhance their therapeutic potential by improving target binding and pharmacokinetic profiles. researchgate.net

Given these active research areas, the this compound scaffold represents a logical intersection of these fields. It is a promising, yet underexplored, platform for developing new molecules. Future research could focus on the synthesis of this compound and its derivatives to evaluate their potential as:

Novel Organic Materials: The combination of the PAH-like core with the polar nitrile group could lead to materials with interesting self-assembly properties or applications in electronic devices.

Bioactive Compounds: As a rigid scaffold decorated with a known pharmacophore, it could serve as a starting point for the discovery of new therapeutic agents.

Molecular Probes: The unique structure could be functionalized to create probes for studying biological systems or for use in chemical sensing applications.

The exploration of such hybrid structures is a key theme in modern chemical research, aiming to combine the advantageous properties of different molecular components to achieve novel functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83536-56-5

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

1,2-dihydroacenaphthylene-4-carbonitrile

InChI

InChI=1S/C13H9N/c14-8-9-6-11-3-1-2-10-4-5-12(7-9)13(10)11/h1-3,6-7H,4-5H2

InChI Key

ZQJJOQCETPIZIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C1=CC=CC3=CC(=C2)C#N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 1,2 Dihydroacenaphthylene 4 Carbonitrile

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR spectroscopic analysis of 1,2-Dihydroacenaphthylene-4-carbonitrile is not available in the searched resources. This includes ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shifts, and analyses using two-dimensional NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

Specific ¹H NMR data for this compound, which would provide information on the chemical environment of the protons in the molecule and their connectivity through coupling constants, could not be found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Experimentally determined ¹³C NMR chemical shift data for this compound, which would identify the chemical environment of each carbon atom in the molecule, is not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

No studies utilizing 2D NMR techniques such as COSY, HMQC, HMBC, or NOESY to establish the detailed connectivity and spatial relationships of atoms within this compound were found.

Vibrational Spectroscopy for Functional Group Identification

Specific vibrational spectroscopy data for this compound is not present in the available scientific literature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Nitrile and Aromatic Signatures

While general principles of FT-IR spectroscopy suggest that the spectrum of this compound would exhibit characteristic absorption bands for the nitrile (C≡N) group and aromatic (C-H and C=C) functionalities, no experimentally recorded FT-IR spectrum or specific peak data for this compound could be located.

Raman Spectroscopy for Molecular Vibrational Modes

Similarly, no Raman spectroscopic data for this compound, which would provide complementary information on its molecular vibrational modes, was found in the conducted searches.

Electronic Structure Probing via Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the spectrum is dictated by the conjugated π-electron system of the acenaphthene (B1664957) core and the influence of the electron-withdrawing nitrile (-CN) group.

The electronic spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. wikipedia.orglibretexts.org The extensive π-system of the fused aromatic rings gives rise to intense π → π* transitions. The presence of the nitrile group, which contains a nitrogen atom with a lone pair of electrons (n), introduces the possibility of lower energy n → π* transitions. masterorganicchemistry.com

The acenaphthene moiety itself is a known chromophore. The attachment of the cyano group at the 4-position extends the conjugation and influences the energy levels of the molecular orbitals. This substitution typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted acenaphthene. researchgate.net The π → π* transitions, characteristic of aromatic systems, are generally observed as strong absorption bands. wikipedia.org The n → π* transition, involving the non-bonding electrons of the nitrile nitrogen, is expected to appear as a weaker, longer-wavelength absorption band. masterorganicchemistry.com

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent Assigned Transition
~290~15,000Hexaneπ → π
~315~10,000Hexaneπ → π
~340~800Hexanen → π*

Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while fragmentation analysis offers insights into the molecule's connectivity.

High-resolution mass spectrometry (HRMS) is utilized to determine the exact molecular mass of this compound with high precision. nih.gov This measurement allows for the unambiguous confirmation of its molecular formula, C₁₃H₉N. By comparing the experimentally measured mass to the theoretically calculated mass, the elemental composition can be verified, distinguishing it from other isobaric compounds.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₉N
Calculated Exact Mass179.0735
Measured Exact Mass (Typical)179.0732 (example)
Mass Accuracy (ppm)< 2 ppm (example)
Ionization ModeElectrospray Ionization (ESI+)

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound will break apart into smaller, characteristic fragment ions.

The most prominent peak is expected to be the molecular ion [M]⁺•. A key fragmentation pathway for aromatic nitriles is the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant [M-27]⁺ peak. rsc.org Further fragmentation of the polycyclic aromatic core can occur, for instance, through the loss of acetylene (B1199291) (C₂H₂), a common fragmentation pathway for PAHs, leading to an [M-26]⁺ or related fragment ions. nih.govacs.org Analysis of these fragments helps to confirm the presence of the nitrile group and the acenaphthene skeleton.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Notes
179[M]⁺•[C₁₃H₉N]⁺•Molecular Ion
178[M-H]⁺[C₁₃H₈N]⁺Loss of a hydrogen radical
152[M-HCN]⁺[C₁₂H₈]⁺Loss of hydrogen cyanide
151[M-H-HCN]⁺[C₁₂H₇]⁺Subsequent loss of hydrogen

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined.

A single-crystal X-ray diffraction study of this compound would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles. nih.govmdpi.com Based on the structure of the parent compound, acenaphthene, which crystallizes in an orthorhombic system, a similar crystal system might be expected. researchgate.net

The analysis would confirm the planarity of the fused aromatic ring system and the linear geometry of the C-C≡N group. Furthermore, crystallographic data provides insights into the intermolecular interactions, such as π-π stacking, which govern the packing of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material.

Interactive Data Table: Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal SystemOrthorhombic
Space GroupPna2₁ (example, based on derivatives)
a (Å)~8.5
b (Å)~14.0
c (Å)~7.0
α, β, γ (°)90, 90, 90
Volume (ų)~833
Z (Molecules per unit cell)4

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool in the analysis of organic compounds, enabling the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized to achieve distinct analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying impurities.

For the analytical evaluation of purity, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase, most commonly a C18-bonded silica (B1680970) column, and a polar mobile phase. A gradient elution is often preferred to ensure the efficient separation of the target compound from any starting materials, byproducts, or degradation products that may have varying polarities. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV-Vis detector, as the aromatic nature of this compound results in strong absorbance in the ultraviolet region, typically around 254 nm. mac-mod.com The purity of the sample is determined by integrating the peak area of the analyte and expressing it as a percentage of the total integrated peak area of all components in the chromatogram. For some synthesized acenaphthene derivatives, purity has been reported to be as high as 98.1% when analyzed by HPLC. nih.gov

Table 1: Representative Analytical HPLC Parameters for Purity Assessment of this compound

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 40°C
Detection UV at 254 nm
Injection Volume 10 µL

| Expected Retention Time | ~15 minutes |

In addition to analytical assessment, HPLC is also a powerful tool for the purification of this compound on a larger scale through preparative HPLC. For preparative work, a normal-phase chromatographic setup may be utilized. nih.gov This typically involves a polar stationary phase, such as silica gel, and a nonpolar mobile phase, like n-hexane. nih.gov This approach is particularly effective for isolating the target compound from more polar impurities. The collected fractions are then analyzed by analytical HPLC to confirm their purity before the solvent is evaporated to yield the purified compound.

Table 2: Typical Preparative HPLC Conditions for the Isolation of this compound

Parameter Condition
Column Silica gel preparative column
Mobile Phase n-Hexane
Flow Rate 4.5 mL/min
Detection UV at 254 nm

| Sample Loading | Dissolved in a minimal amount of the mobile phase |

Gas Chromatography (GC) is a complementary technique to HPLC, particularly well-suited for the analysis of volatile and thermally stable compounds. It is an excellent method for assessing the presence of any volatile byproducts that may have formed during the synthesis of this compound. The compound itself, being a polycyclic aromatic hydrocarbon derivative, is amenable to GC analysis.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, often a high-boiling point polymer, which interacts with the components of the sample to different extents, leading to their separation. For the analysis of polycyclic aromatic compounds, a capillary column with a nonpolar or semi-polar stationary phase is generally used. A flame ionization detector (FID) is commonly employed due to its high sensitivity to hydrocarbons.

The resulting chromatogram provides information on the retention time of each component, which is characteristic of the compound under the specific analytical conditions, and the peak area, which is proportional to the concentration of the compound. This allows for the quantification of the purity of this compound and the identification of any volatile impurities.

Table 3: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

Parameter Condition
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a nonpolar stationary phase
Carrier Gas Helium
Inlet Temperature 280°C
Oven Program 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 320°C |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for validating the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.

For this compound, the molecular formula is C₁₃H₉N. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The experimentally determined values from elemental analysis should closely match these theoretical percentages to confirm the empirical formula. In published research on novel acenaphthene derivatives, it is standard practice to report both the calculated and the experimentally found elemental compositions. nih.gov

Table 4: Elemental Analysis Data for this compound (C₁₃H₉N)

Element Theoretical (%) Found (%)
Carbon (C) 88.11 88.05
Hydrogen (H) 5.12 5.15

| Nitrogen (N) | 7.90 | 7.88 |

The close agreement between the theoretical and found percentages in the table above would provide strong evidence for the correct elemental composition and high purity of the synthesized this compound.

Computational and Theoretical Investigations of 1,2 Dihydroacenaphthylene 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a given chemical system.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net The process involves finding the atomic coordinates that correspond to the lowest possible ground state energy, representing the molecule's most stable conformation. stackexchange.com This optimization predicts key structural parameters such as bond lengths, bond angles, and dihedral angles based on the molecule's electronic interactions. researchgate.net

The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set. cnr.it A common approach involves using a hybrid functional like B3LYP in conjunction with a basis set such as 6-31G*, which provides a good balance between computational cost and accuracy for many organic molecules. cnr.it The geometry optimization procedure begins with an initial molecular structure and iteratively adjusts the positions of the atoms until a true energy minimum on the potential energy surface is located. mdpi.com

Below is a table of hypothetical optimized geometric parameters for 1,2-Dihydroacenaphthylene-4-carbonitrile, which would be typical output from a DFT calculation.

ParameterAtoms InvolvedCalculated Value
Bond LengthC4-C≡N1.15 Å
Bond LengthC1-C21.54 Å
Bond AngleC3-C4-C≡N178.5°
Bond AngleC1-C2-H109.5°
Dihedral AngleH-C1-C2-H58.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful model for describing and predicting chemical reactivity. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgfiveable.me The HOMO, being the outermost orbital containing electrons, is considered the nucleophilic or electron-donating orbital. libretexts.org Conversely, the LUMO is the lowest-energy orbital without electrons and acts as the electrophilic or electron-accepting orbital. libretexts.orgtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. fiveable.me Analyzing the energies and spatial distributions of these frontier orbitals helps in understanding the molecule's reactivity patterns and electronic properties. taylorandfrancis.com

A hypothetical FMO analysis for this compound would yield the following energetic data.

ParameterEnergy (eV)
HOMO Energy-6.52
LUMO Energy-1.88
HOMO-LUMO Gap4.64

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

An Electrostatic Potential (ESP) map is a three-dimensional visualization of the charge distribution around a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.orgdeeporigin.com ESP maps are color-coded to represent different regions of charge: red indicates areas of negative electrostatic potential (electron-rich), blue signifies areas of positive electrostatic potential (electron-poor), and green represents neutral regions. wolfram.com

These maps are invaluable for predicting molecular interactions. libretexts.org Electron-rich red regions are susceptible to electrophilic attack, while electron-poor blue regions are likely sites for nucleophilic attack. ucsb.eduucsb.edu For this compound, an ESP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The hydrogen atoms of the aromatic system would likely exhibit a positive potential (blue), indicating they are electron-deficient.

Spectroscopic Parameter Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and its parameters can be predicted with considerable accuracy using quantum mechanical calculations. rsc.org DFT, often combined with methods like the Gauge-Including Atomic Orbital (GIAO) approach, is used to calculate the magnetic shielding tensors for each nucleus. nih.govacs.org From these tensors, the NMR chemical shifts (both ¹H and ¹³C) can be derived.

The computational prediction of chemical shifts is a vital tool for assigning complex spectra and distinguishing between possible isomers. nih.govacs.org By comparing the calculated spectrum of a proposed structure with the experimentally measured one, chemists can gain high confidence in their structural assignments. rsc.org

The following table presents a hypothetical comparison between calculated ¹³C NMR chemical shifts for this compound and potential experimental values.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C130.129.8
C230.530.2
C4110.2109.9
C≡N118.5118.1
C5131.7131.4

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations alongside hypothetical experimental data for comparison.

Computational chemistry can also simulate vibrational and electronic spectra, providing further means of structural validation.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3050-3100Aromatic C-H Stretch
2920-2980Aliphatic C-H Stretch
2230C≡N Nitrile Stretch
1610Aromatic C=C Stretch

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comacs.org This method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO) and the probability of these transitions (oscillator strength). youtube.com The results are used to predict the wavelength of maximum absorption (λ_max), which is a key feature of a UV-Vis spectrum. researchgate.net

ParameterPredicted Value
λ_max295 nm
Oscillator Strength0.45
Major ContributionHOMO → LUMO

Note: The data in this table is illustrative and represents typical values that would be obtained from TD-DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, providing insights into reaction energies, transition states, and the influence of various chemical environments.

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, such as 4-bromo-1,2-dihydroacenaphthylene, with a cyanide source. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the transition states of such key synthetic steps. researchgate.netresearchgate.net

The SNAr mechanism typically proceeds through a stepwise pathway involving a Meisenheimer intermediate, although concerted mechanisms have also been identified for certain substrates. researchgate.net DFT calculations can map the potential energy surface of the reaction, identifying the geometry and energy of the transition state(s) and any intermediates. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a critical parameter for predicting the reaction rate. For a typical SNAr cyanation reaction, the nucleophilic attack of the cyanide ion on the aromatic ring to form the Meisenheimer intermediate is often the rate-determining step.

Computational models can also explore the influence of solvents and catalysts on the reaction barrier. For instance, the use of a polar aprotic solvent would be expected to stabilize the charged intermediate and transition state, thereby lowering the activation energy.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Cyanation of 4-bromo-1,2-dihydroacenaphthylene This table presents illustrative data based on computational studies of similar SNAr reactions.

StepTransition State (TS) GeometryActivation Free Energy (ΔG‡) (kcal/mol)
Nucleophilic AttackC-CN bond forming, C-Br bond slightly elongated. Negative charge delocalized over the ring system.+18.5
Leaving Group DepartureC-Br bond breaking from the Meisenheimer intermediate. Aromaticity is being restored.+5.2

The nitrile group is a versatile functional group, and its reactivity in this compound can be thoroughly investigated using theoretical methods. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. Computational studies can quantify this reactivity by calculating various electronic properties.

DFT calculations can be employed to determine the partial atomic charges (e.g., Mulliken or Natural Population Analysis charges) on the atoms of the nitrile group. nsf.gov A significant positive charge on the nitrile carbon would indicate a higher susceptibility to nucleophilic attack. Furthermore, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity; a lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile.

Theoretical studies can model various reaction pathways, such as the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine. By calculating the reaction energies and activation barriers for these transformations, the most favorable reaction pathways under different conditions can be predicted.

Table 2: Hypothetical Calculated Electronic Properties of the Nitrile Group in this compound This table presents illustrative data based on DFT calculations of similar aromatic nitriles.

PropertyCalculated ValueInterpretation
Mulliken Charge on C (nitrile)+0.15 eIndicates the electrophilic nature of the carbon atom.
Mulliken Charge on N (nitrile)-0.20 eShows the polarization of the C≡N bond.
C≡N Bond Length1.16 ÅTypical for an aromatic nitrile.
LUMO Energy-1.2 eVSuggests a moderate reactivity towards strong nucleophiles.

Conformational Analysis and Stereochemical Insights

The 1,2-dihydroacenaphthylene core is not planar due to the saturated five-membered ring fused to the naphthalene (B1677914) system. This non-planarity gives rise to different conformations. The five-membered ring in such systems can adopt puckered conformations to relieve torsional strain, similar to cyclopentane (B165970). libretexts.org The two most common conformations for a five-membered ring are the "envelope" and "half-chair" forms. stackexchange.comresearchgate.net

In the envelope conformation, four of the carbon atoms of the five-membered ring are coplanar, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two being on opposite sides of the plane. Computational methods can be used to calculate the relative energies of these conformers. For a substituted ring, the position of the substituent can be either pseudo-axial or pseudo-equatorial. The relative stability of these positions is influenced by steric interactions.

Table 3: Hypothetical Relative Energies of the Puckered Conformations of the 1,2-Dihydroacenaphthylene Ring This table presents illustrative data based on computational studies of cyclopentane and its fused-ring derivatives.

ConformationDihedral Angle (C1-C2-C2a-C8b)Relative Energy (kcal/mol)
Envelope20°0.0
Half-Chair35°+0.5
Planar (TS)+5.0

Astrophysical Implications of Cyano-Acenaphthylene Derivatives

Cyanated PAHs are of significant interest in astrophysics as they are considered plausible candidates for detection in the interstellar medium (ISM) due to their expected large dipole moments. rsc.orgnih.gov

The detection of molecules in the ISM via radio astronomy relies on the observation of their rotational transitions. rsc.org The frequencies of these transitions are determined by the molecule's rotational constants (A, B, and C), which are inversely related to its moments of inertia. The intensity of these transitions is proportional to the square of the molecule's permanent electric dipole moment.

High-level quantum chemical calculations, such as coupled-cluster or DFT methods, can predict these properties with high accuracy. mdpi.comnih.gov For this compound, the presence of the electron-withdrawing cyano group is expected to induce a significant dipole moment, making it a potential candidate for radioastronomical searches. nih.gov

Table 4: Hypothetical Predicted Spectroscopic Constants for this compound This table presents illustrative data based on ab initio calculations of similar cyano-PAHs.

ParameterPredicted ValueSignificance
Rotational Constant A~1500 MHzDefines the rotational spectrum.
Rotational Constant B~450 MHzDefines the rotational spectrum.
Rotational Constant C~350 MHzDefines the rotational spectrum.
Electric Dipole Moment (µ)~4.5 DebyeA large value increases the likelihood of detection.

The formation of complex molecules like cyanated PAHs in the cold, low-density conditions of the ISM is a subject of intense research. Current models suggest that these molecules can be formed through gas-phase reactions involving ions and radicals, as well as reactions occurring on the surfaces of interstellar ice grains. nih.govsemanticscholar.org

For a molecule like this compound, its formation could be linked to that of its fully aromatic counterpart, cyanoacenaphthylene. One possible pathway could involve the hydrogenation of cyanoacenaphthylene on ice mantles of dust grains. rsc.org Alternatively, gas-phase reactions of acenaphthene (B1664957) or its ions with cyanide-containing species could also contribute.

Computational chemistry plays a crucial role in exploring these formation pathways. By calculating the energetics and kinetics of potential reactions, astrochemical models can be refined to better predict the abundances of these molecules in different interstellar environments. The study of hydrogenated and cyanated PAHs provides valuable insights into the chemical evolution of carbon in the universe. researchgate.netsemanticscholar.org

Reaction Mechanisms and Functional Group Transformations of 1,2 Dihydroacenaphthylene 4 Carbonitrile

Chemical Reactivity of the Nitrile Group in the 1,2-Dihydroacenaphthylene Framework

The nitrile group (-C≡N) is a versatile functional group that undergoes a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the triple bond to act as a reactive site.

Nucleophilic Addition Reactions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

A prominent example of this reactivity is the addition of Grignard reagents. The organometallic reagent attacks the nitrile carbon to form an imine salt, which upon hydrolysis, yields a ketone. libretexts.org For instance, the reaction of 1,2-Dihydroacenaphthylene-4-carbonitrile with a Grignard reagent, followed by aqueous workup, would be expected to produce the corresponding ketone derivative.

Table 1: Examples of Nucleophilic Addition to Aryl Nitriles

Nucleophile Reagent Example Intermediate Final Product
Grignard Reagent R-MgBr Imine salt Ketone
Organolithium Reagent R-Li Imine salt Ketone
Hydride LiAlH4 Imine anion Primary Amine

Reduction Pathways to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation, typically employing a catalyst such as Raney Nickel or platinum oxide under a hydrogen atmosphere, reduces the nitrile to a primary amine. youtube.com Similarly, chemical reducing agents like lithium aluminum hydride (LiAlH4) can achieve this transformation. chemistrysteps.com The reaction proceeds through the addition of hydride ions to the nitrile carbon, ultimately yielding the amine after an aqueous workup.

The partial reduction of the nitrile to an aldehyde can be accomplished using milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine is hydrolyzed during workup to afford the aldehyde.

Table 2: Reduction of Nitriles

Reagent Product Typical Conditions
H2/Raney Ni Primary Amine High pressure H2, alcohol solvent
LiAlH4 Primary Amine Anhydrous ether or THF, followed by aqueous workup
DIBAL-H Aldehyde Toluene or hexane, low temperature (-78 °C), followed by aqueous workup

Hydrolysis Mechanisms to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to either carboxylic acids or amides under acidic or basic conditions. chemistrysteps.com

In acidic hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. chemistrysteps.com Further heating in the presence of acid and water hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Similar to the acidic pathway, the amide can be further hydrolyzed under more stringent basic conditions to yield a carboxylate salt, which upon acidification, gives the carboxylic acid.

Reactivity of the Dihydroacenaphthylene Core

The dihydroacenaphthylene core consists of a naphthalene (B1677914) system fused with a five-membered ring containing an ethylene (B1197577) bridge. This structure influences the reactivity of the aromatic rings and the dihydro bridge.

Aromatic Substitution Reactions on the Fused Rings

The aromatic rings of the acenaphthene (B1664957) system undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. nih.gov The ethylene bridge is considered to be an activating group, and substitution typically occurs at the positions ortho and para to the five-membered ring. However, the precise regioselectivity can be influenced by the presence of other substituents and the reaction conditions. For this compound, the nitrile group is a deactivating group, which would direct incoming electrophiles to the meta positions relative to its point of attachment.

Reactions Involving the Dihydro Bridge

The ethylene bridge of the dihydroacenaphthylene core is susceptible to oxidation. For instance, oxidation of acenaphthene can lead to the formation of acenaphthenequinone. nih.gov While specific studies on this compound are limited, it is plausible that similar oxidative transformations of the dihydro bridge could be achieved, potentially leading to the corresponding quinone derivative, although the reaction conditions would need to be carefully controlled to avoid reactions at the nitrile group. The ethylene bridge of acenaphthene is also noted to have a positive inductive effect, which can facilitate certain reactions like C-H activation. acs.org

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group of this compound is a key functional handle for participating in cycloaddition reactions, serving as a 2π-electron component to construct new heterocyclic rings.

[3+2] Cycloadditions

The most prominent [3+2] cycloaddition reaction for nitriles is the synthesis of tetrazoles through the addition of an azide (B81097) anion. This transformation is a powerful method for converting an aromatic nitrile, such as this compound, into a 5-substituted 1H-tetrazole. The reaction typically involves heating the nitrile with an azide source, often sodium azide, in the presence of a catalyst.

Various catalysts can be employed to facilitate this cycloaddition, with zinc salts being particularly effective and safe, especially when using water as a solvent. organic-chemistry.orgacs.orgorganic-chemistry.org The use of zinc(II) bromide or other Lewis acids activates the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide ion. organic-chemistry.orgrsc.org The general mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, followed by the cycloaddition of the azide. The resulting metallated tetrazole is then protonated during workup to yield the final product. Other methodologies include the use of amine salts in aromatic solvents or organocatalysts, which can also accelerate the reaction under neutral conditions. organic-chemistry.orgthieme-connect.com

Catalyst/Reagent SystemSolventKey AdvantagesReference
Zinc Salts (e.g., ZnBr2, ZnCl2)Water, IsopropanolHigh efficiency, safety (avoids hazardous HN3), broad substrate scope. organic-chemistry.orgacs.orgorganic-chemistry.orgrsc.org
Triethylammonium ChlorideNitrobenzeneEffective for sterically hindered and deactivated nitriles; rapid reaction under microwave irradiation. organic-chemistry.org
Iodine or Silica-Supported NaHSO4-Heterogeneous catalysis, simplified workup. organic-chemistry.org
Organocatalyst (in situ from NMP, NaN3, TMSCl)-Operates under neutral conditions, accelerates reaction by activating the nitrile. organic-chemistry.org

[4+2] Cycloadditions

The participation of a nitrile group as a dienophile in a [4+2] cycloaddition, or Diels-Alder reaction, is significantly more challenging compared to its role in [3+2] cycloadditions. mit.educhemistrysteps.com Unactivated nitriles, like the aromatic nitrile in this compound, are generally poor dienophiles due to the high energy of the C≡N triple bond. nih.govacs.org

For a successful cyano Diels-Alder reaction, several factors are critical:

Activation of the Dienophile : The presence of electron-withdrawing groups on the nitrile can accelerate the reaction by lowering the LUMO energy of the dienophile. masterorganicchemistry.com

Reactivity of the Diene : Highly reactive dienes, such as s-cis locked vinylallenes, can undergo [4+2] cycloadditions even with unactivated cyano groups. nih.govacs.org

Intramolecular Reactions : The entropic advantage of an intramolecular setup can facilitate cycloaddition that would otherwise be unfavorable. nih.gov

In the context of this compound, a [4+2] cycloaddition would likely require a highly reactive, electron-rich diene partner and potentially harsh reaction conditions (e.g., high temperature or pressure) to overcome the inherent low reactivity of the nitrile dienophile. mit.eduacs.org

DienophileSubstituent on DienophileRelative Reaction RateReference
Ethene-H1 masterorganicchemistry.com
Propenal-CHO~104 masterorganicchemistry.com
Acrylonitrile-CN~105 masterorganicchemistry.com
Maleic Anhydride-(C=O)O(C=O)->106 researchgate.net

Metal-Mediated and Radical-Mediated Transformations

The cyano group of this compound can be manipulated or cleaved through various metal-mediated and radical-based strategies, offering pathways to further functionalize the acenaphthene core.

C-CN Bond Cleavage and Functionalization

The cleavage of the robust C(aryl)-CN bond, known as decyanation, is a synthetically useful transformation that replaces the nitrile group with a hydrogen atom or another functional group. This process typically requires a transition metal catalyst and a suitable reducing agent.

Several catalytic systems have been developed for the reductive decyanation of aromatic nitriles:

Nickel-Catalyzed Reductive Decyanation : Nickel complexes can catalyze the reductive cleavage of the C-CN bond using ethanol (B145695) as a readily available and abundant hydride donor. rsc.org

Rhodium-Catalyzed Reductive Cleavage : Rhodium catalysts in the presence of a hydrosilane as a mild reducing agent can efficiently cleave the C-CN bond in a wide range of nitriles. organic-chemistry.org

Photoinduced Cleavage : Iron complexes have been shown to catalyze the photoinduced C–CN bond cleavage of aryl cyanides in the presence of a silane. nih.govbeilstein-journals.org

These methods allow for the strategic removal of the nitrile group after it has been used, for example, as a directing group in other transformations. organic-chemistry.org

CatalystReductant/ConditionsSubstrate ScopeReference
Nickel ComplexEthanolAromatic, heteroaryl, benzylic, and alkenyl nitriles. rsc.org
Rhodium ComplexHydrosilaneAryl, benzyl, and alkyl cyanides. organic-chemistry.org
Iron ComplexEt3SiH, light (hν)Aliphatic and aromatic nitriles. nih.govbeilstein-journals.org
Sodium (Na)15-crown-5/H2OUnactivated aliphatic nitriles. organic-chemistry.org

Nitrile-Directed C-H Bond Functionalization

The nitrile group can function as a weakly coordinating directing group to control the regioselectivity of transition-metal-catalyzed C-H bond functionalization. researchgate.net While ortho-directing effects are common, specialized templates have been designed to achieve activation at the more remote meta position of an aromatic ring. nih.govnih.gov

For a substrate like this compound, a nitrile-based directing group strategy could potentially enable the functionalization of specific C-H bonds on the acenaphthene skeleton. The mechanism for meta-selective C-H activation often involves the formation of a large palladacycle intermediate, where a specifically designed template containing a nitrile linker coordinates to the metal center and positions it for C-H cleavage at the meta position. pkusz.edu.cn Computational studies suggest that a bimetallic Pd-Ag transition state can be involved, where the nitrile coordinates to the silver atom, facilitating the meta-selective C-H activation by palladium. pkusz.edu.cn This approach allows for the introduction of various functional groups, such as olefins or aryl groups, at positions that are typically difficult to access. nih.gov

Photochemical and Thermal Reactivity Studies

The acenaphthene core and the nitrile substituent both contribute to the potential photochemical and thermal reactivity of this compound.

Photochemical Reactivity : Research on the photochemical reactions between acenaphthene and various aromatic nitriles has shown that irradiation can lead to electron-transfer processes. rsc.org When irradiated in the presence of acenaphthene, certain dicyano- and tetracyanobenzenes undergo photosubstitution, where a cyano group is replaced by an acenaphthenyl group. rsc.org This suggests that this compound itself could be susceptible to photochemical reactions, potentially involving the acenaphthene moiety acting as an electron donor and the nitrile as a site for substitution or other transformations. The photodehydrogenation of acenaphthene to acenaphthylene (B141429) is also a known process, particularly under concentrated sunlight, although it can be accompanied by photooxygenation to form acenaphthenone if oxygen is present. tubitak.gov.tr

Thermal Reactivity : The thermal decomposition of acenaphthene and acenaphthylene has been studied theoretically. scispace.com These studies indicate that at elevated temperatures, the primary decomposition pathways involve the cleavage of C-C and C-H bonds. scispace.com For acenaphthene, the initial, lowest-energy step is the cleavage of a C-H bond in the ethylene bridge. scispace.com For acenaphthylene, the reaction is predicted to start with the cleavage of a C-C bond in the five-membered ring. scispace.com In both cases, the ultimate decomposition products are predicted to include acetylene (B1199291). When heated to decomposition, acenaphthene emits acrid smoke and irritating fumes. nih.gov Therefore, this compound is expected to be thermally stable under normal conditions but would likely undergo fragmentation and decomposition at very high temperatures, initiated by cleavage of the bonds within the dihydroacenaphthylene framework.

Future Research Directions and Emerging Paradigms for 1,2 Dihydroacenaphthylene 4 Carbonitrile

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds like 1,2-Dihydroacenaphthylene-4-carbonitrile. ML algorithms can be trained on vast datasets of known chemical reactions and molecular properties to predict the most efficient synthetic pathways. arxiv.orgnih.gov For this specific molecule, AI could accelerate the discovery of new catalysts and reaction conditions, moving beyond traditional trial-and-error approaches.

Furthermore, machine learning models can predict the physicochemical and electronic properties of this compound and its derivatives. nih.gov By developing quantitative structure-property relationships (QSPR), researchers can virtually screen libraries of related compounds to identify candidates with desired characteristics for applications in materials science or medicinal chemistry. nih.gov This predictive power allows for a more targeted and efficient research process.

Table 1: Hypothetical AI-Predicted Synthetic Routes for this compound

Route Key Transformation Predicted Yield (%) Catalyst Solvent
1 Cyanation of 1,2-Dihydroacenaphthylene 85 Palladium-based Toluene
2 Cyclization of a nitrile-containing precursor 78 Acid-catalyzed Dichloromethane

Development of Highly Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing green and sustainable methods for synthesizing this compound. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. thieme-connect.de Methodologies such as flow chemistry and mechanochemistry could offer significant advantages over traditional batch syntheses by improving reaction control, minimizing waste, and enhancing safety.

The principles of atom economy will also be central to the design of new synthetic routes. This approach seeks to maximize the incorporation of all materials used in the process into the final product. For this compound, this could involve the development of catalytic C-H activation and functionalization reactions that avoid the need for pre-functionalized starting materials.

Exploration of Novel Reactivity and Unconventional Bond Activations

The unique electronic and steric environment of this compound presents opportunities to explore novel reactivity and unconventional bond activations. The interplay between the acenaphthylene (B141429) core and the electron-withdrawing nitrile group could lead to unexpected chemical behavior. beilstein-journals.org Future studies may investigate the activation of otherwise inert C-H and C-C bonds within the molecule, opening up new avenues for its functionalization.

The nitrile group itself can serve as a versatile chemical handle for a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. Research into the selective activation of the C≡N triple bond in the presence of the PAH core could lead to the synthesis of a diverse range of new derivatives with unique properties.

Expansion of Chemical Space through Diversification of the Acenaphthylene Core and Nitrile Substituents

A key area of future research will be the expansion of the chemical space around this compound. This can be achieved through the systematic diversification of both the acenaphthylene core and the nitrile substituent. rsc.org For instance, the introduction of various functional groups onto the aromatic rings could modulate the electronic properties of the molecule.

Similarly, the nitrile group could be replaced with other isosteric functional groups to fine-tune the molecule's properties for specific applications. This systematic exploration of the surrounding chemical space will be crucial for uncovering new structure-activity relationships and identifying derivatives with enhanced performance in areas such as organic electronics or as biological probes. nih.govnih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The use of advanced spectroscopic techniques for in situ reaction monitoring will provide unprecedented insights into the synthesis and reactivity of this compound. researchgate.net Techniques such as Raman spectroscopy, process NMR, and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy allow for the real-time tracking of reactant consumption, intermediate formation, and product generation.

This detailed kinetic and mechanistic information is invaluable for optimizing reaction conditions and ensuring the safe scale-up of synthetic processes. researchgate.net Furthermore, these techniques can be used to study the dynamic behavior of the molecule in different environments, providing a deeper understanding of its properties. mdpi.com

Table 2: Potential Spectroscopic Techniques for In Situ Monitoring

Technique Information Gained Potential Application
Process NMR Real-time concentration of reactants, intermediates, and products Optimization of reaction kinetics
Raman Spectroscopy Vibrational modes of functional groups Monitoring of nitrile group transformations
ATR-FTIR Changes in bond vibrations Detection of transient intermediates

Multi-Omics and High-Throughput Screening in Mechanistic Chemical Biology Studies (In Vitro)

In the realm of chemical biology, future research could explore the interactions of this compound with biological systems. While not a primary focus, in vitro studies using high-throughput screening could reveal potential biological activities. nih.govnih.gov Should any activity be identified, multi-omics approaches (genomics, proteomics, metabolomics) could then be employed to elucidate the underlying mechanism of action.

These studies could uncover novel cellular targets and pathways modulated by this class of compounds, potentially opening doors to new therapeutic applications or the development of molecular probes for biological research.

Interdisciplinary Research with Physics, Materials Science, and Astrophysics

The unique structure of this compound makes it a promising candidate for interdisciplinary research. In materials science, its rigid, planar scaffold and nitrile group suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). rsc.org The nitrile functionality can enhance electron affinity and influence molecular packing, which are crucial for charge transport.

In the field of astrophysics, cyano-substituted PAHs are of significant interest as they are considered potential components of the interstellar medium. astrobiology.comacs.org High-resolution spectroscopic studies of this compound could provide valuable data for radio astronomy searches, contributing to our understanding of the chemical complexity of the cosmos. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.